molecular formula C10H10N2 B1604990 2-Methylquinolin-7-amine CAS No. 64334-96-9

2-Methylquinolin-7-amine

Cat. No. B1604990
CAS RN: 64334-96-9
M. Wt: 158.2 g/mol
InChI Key: PRLKZXXDECGQOK-UHFFFAOYSA-N
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Description

2-Methylquinolin-7-amine is a reagent used in the synthesis of imine polymers and various pharmaceutical agents . It is a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of 2-Methylquinolin-7-amine involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . For example, the Doebner–von Miller reaction protocol involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of 2-Methylquinolin-7-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H10N2/c1-7-2-3-8-4-5-9 (11)6-10 (8)12-7/h2-6H,11H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Methylquinolin-7-amine are diverse and include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These reactions are useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylquinolin-7-amine include a molecular weight of 158.2 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemistry

  • Regiochemistry in Nucleophilic Substitution Reactions : 2-Methylquinolin-7-amine demonstrates interesting behavior in nucleophilic substitution reactions. It is used in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, which are obtained from 6-bromo-2-methylquinoline-5,8-dione, not from 7-bromo-2-methylquinoline-5,8-dione. This indicates specific regioselectivity in the amination of these compounds (Choi & Chi, 2004).

Biological and Medicinal Applications

  • Antimicrobial Activity : Compounds derived from 2-methylquinolin-7-amine, such as secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety, have been investigated for their antimicrobial properties. These compounds have shown promising antifungal and antibacterial activity against various strains (Kumar et al., 2011).

Chemistry and Material Science

  • Copper-Catalyzed Amidation : 2-Methylquinolin-7-amine plays a role in copper-catalyzed direct amidation processes. This method provides an efficient approach for synthesizing biologically significant aromatic amides (Xie et al., 2015).

  • Ligand Development in Catalysis : 2-Methylquinoline, a related compound, has been identified as a feasible ligand in rhodium(III)-catalyzed C-H activation reactions. This application opens new possibilities in ligand design for catalysis (Wang et al., 2017).

Neuroscience Research

  • Identification in Endogenous Amines : In neuroscience research, 2-methylquinoline (related to 2-methylquinolin-7-amine) has been identified as an endogenous amine in rat brains, suggesting a potential role in neurological conditions like parkinsonism (Kohno et al., 1986).

Future Directions

The future directions for 2-Methylquinolin-7-amine involve its potential applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

properties

IUPAC Name

2-methylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLKZXXDECGQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332688
Record name 2-methylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinolin-7-amine

CAS RN

64334-96-9
Record name 2-methylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-amino-2-methyl-1,2,3,4-tetrahydroquinoline (D65) (86 mg) and wet 10% palladium/charcoal (25 mg) in xylene (20 ml) was heated at reflux for 3.5 h. After cooling to room temperature the catalyst was removed via filtration and washed with further xylene. Evaporation of the combined filtrate and washings gave the title compound as a crude off-white solid (87 mg) which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ (ppm): 7.87 (d, 1H), 7.56 (d, 1H), 7.14 (d, 1H), 7.03 (d, 1H), 6.91 (dd, 1H), 4.02 (br, 2H), 2.67 (s, 3H).
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The 7-bromoquinoline derivative (800 mg, 3.6 mmol, 1 eq), copper iodide (137 mg, 0.7 mmol, 20 mol %), L-proline (166 mg, 1.4 mmol, 40 mol %) and K2CO3 (1.5 g, 11 mmol, 3 eq) were dissolved in DMSO (20 mL). Aqueous ammonia 28% NH4OH (2 mL) was then introduced and the mixture was heated at 80° C. for 18 hours. After cooling to room temperature, dichloromethane was added followed by a saturated NH4Cl solution. The aqueous layer was extracted twice with dichloromethane, and the combined organic layers were washed again with a saturated NH4Cl solution. The product was purified by column chromatography (SiO2, Cyclohexane-AcOEt 1/3) and obtained as a white powder (511 mg, 90%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
137 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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